molecular formula C7H6BrN3 B2462871 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638767-40-4

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2462871
CAS No.: 1638767-40-4
M. Wt: 212.05
InChI Key: WMJFYMHMIFSBCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The yield was 71% as a yellow solid, with a melting point of 287–288 °C .


Molecular Structure Analysis

The molecular structure of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is unique and allows it to be used in a variety of applications. For instance, Ribociclib and Palbociclib, two typical selective CDK4/6 inhibitors used in the treatment of estrogen receptor-positive (ER+) breast cancer, possess an active fragment of pyrrolo[2,3-d]pyrimidine .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For example, 25 novel pyrrolo(pyrido)[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are unique. For instance, the yield was 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

1. Antiviral and Cytotoxicity Applications

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their potential antiviral and cytotoxic activities. Gupta et al. (1989) synthesized derivatives related to nucleoside antibiotics toyocamycin and sangivamycin, testing their cytotoxicity and antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although the compounds exhibited minimal cytotoxicity, some derivatives showed selective activity against HCMV Gupta, P. K., et al. (1989).

2. Inhibitors of Receptor Tyrosine Kinases

Gangjee et al. (2010) reported the synthesis of pyrrolo[2,3-d]pyrimidine analogues that function as inhibitors of receptor tyrosine kinases (RTKs). These compounds demonstrated significant cytotoxicity, surpassing that of clinically used drugs like erlotinib and sunitinib in inhibiting epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-beta (PDGFR-beta) Gangjee, A., et al. (2010).

3. Synthesis and Structural Studies

Researchers have also focused on the synthesis of this compound derivatives and their structural analysis. For instance, Rosemeyer et al. (1985) investigated the spontaneous opening of the pyrimidine ring in pyrrolo[2,3-d]pyrimidines after intramolecular acylation, contributing to the understanding of their structural dynamics Rosemeyer, H., et al. (1985).

4. Synthesis of Nucleoside Analogs

The synthesis and evaluation of nucleoside analogs using this compound is another area of interest. Leonard et al. (2009) explored the glycosylation of silylated pyrrolo[2,3-d]pyrimidines, contributing to the development of nucleoside analogs that could have implications in medicinal chemistry Leonard, P., et al. (2009).

5. Inhibitors of Dihydrofolate Reductase

Rosowsky et al. (1997) synthesized 2,4-diaminothieno[2,3-d]pyrimidine derivatives as inhibitors of dihydrofolate reductase, targeting pathogens like Pneumocystis carinii and Toxoplasma gondii. These compounds represent potential therapeutic agents against opportunistic infections Rosowsky, A., et al. (1997).

Future Directions

The future directions of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” research are promising. For instance, the study of its derivatives has shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . Furthermore, the study will provide some guidance for the design of new inhibitors .

Properties

IUPAC Name

6-bromo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFYMHMIFSBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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